2-(4-methylphenyl)-2,3-dihydro-1H-isoindole
Description
Properties
CAS No. |
54104-83-5 |
|---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1,3-dihydroisoindole |
InChI |
InChI=1S/C15H15N/c1-12-6-8-15(9-7-12)16-10-13-4-2-3-5-14(13)11-16/h2-9H,10-11H2,1H3 |
InChI Key |
WGYODUSRPISUME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC3=CC=CC=C3C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-2,3-dihydro-1H-isoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzylamine with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired isoindole compound.
Industrial Production Methods
Industrial production of 2-(4-methylphenyl)-2,3-dihydro-1H-isoindole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the isoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the isoindole ring.
Scientific Research Applications
The provided search results contain information about compounds with structural similarities to "2-(4-methylphenyl)-2,3-dihydro-1H-isoindole," but do not directly address the applications of this specific compound. Instead, the search results discuss related compounds and their uses in scientific research, medicine, and industry.
Here's a summary of the applications of related compounds mentioned in the search results:
2-{2-[3-(4-METHYLPHENYL)ADAMANTAN-1-YL]-2-OXOETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE :
- Chemistry: Used as a building block for synthesizing complex molecules and as a reagent in organic synthesis.
- Biology: Studied as a biochemical probe to understand enzyme interactions and cellular pathways.
- Medicine: Explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Industry: Used in developing advanced materials like polymers and coatings because of its unique structural properties.
2-(4-Methylphenyl)-2-Phenylethylamine Hydrochloride :
- Pharmaceutical Development: Key intermediate in synthesizing pharmaceuticals, especially for neurological disorders, to enhance drug efficacy and specificity .
- Neurotransmitter Research: Used in studies related to neurotransmitter systems to understand the mechanisms of action for mood and anxiety disorders .
- Analytical Chemistry: Employed in analytical methods like chromatography to separate and identify complex mixtures, improving the accuracy of chemical analyses .
- Cosmetic Formulations: Used in the cosmetic industry to enhance skin penetration of active ingredients for more effective skincare products .
- Material Science: Utilized in developing new materials, particularly in creating polymers with enhanced properties for various industrial applications .
2-{2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione :
- Medicinal Chemistry and Pharmacology: Potential uses include the development of new therapeutic agents.
- It may act on neurotransmitter receptors (e.g., serotonin or dopamine receptors).
1H-pyrrole-2,5-dione derivatives :
- Known for their wide range of pharmacological properties, including anti-inflammatory and antimicrobial activities .
Other relevant compounds:
- 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one is a photoinitiator used in Ultraviolet Light (UV) cured inks, coatings, and adhesives .
- 2-(4-substitutedmethylphenyl)propionic acid derivatives have inhibitory activity against COX-1, COX-2 enzymes, and various microbial strains .
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Varied Heterocyclic Cores
1,2,3,4-Tetrahydroisoquinoline
- Core Structure : A six-membered benzene ring fused to a partially saturated piperidine ring.
- Comparison: Unlike the isoindole’s five-membered dihydro structure, tetrahydroisoquinoline’s larger saturated ring reduces ring strain but limits π-conjugation. This structural difference impacts pharmacological profiles; tetrahydroisoquinolines are more commonly associated with opioid receptor interactions, whereas isoindoles target NMDA receptors .
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one
- Core Structure: A pyridazinone ring (six-membered, two adjacent nitrogen atoms, one ketone group).
- Comparison: The pyridazinone derivative exhibits anti-inflammatory activity (IC₅₀ = 11.6 μM against LPS-induced inflammation) , contrasting with the isoindole’s neurological activity. The presence of a ketone group in pyridazinone increases polarity, reducing CNS penetration compared to the lipophilic isoindole.
Oxazolo[4,5-d]pyrimidine Derivatives
- Core Structure : Fused oxazole and pyrimidine rings.
- The isoindole’s non-planar dihydro core may favor protein receptor binding over nucleic acid interactions .
Analogs with Modified Substituents
2-(((4-Chlorophenyl)amino)methyl)isoindoline-1,3-dione
- Substituent: A 4-chlorophenyl group linked via an aminomethyl bridge to an isoindoline dione core.
2-(4-Ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic Acid
- Substituent : 4-Ethoxyphenyl and carboxylic acid groups.
- Comparison : The ethoxy group enhances solubility via oxygen’s lone pairs, while the carboxylic acid introduces pH-dependent ionization, contrasting with the methyl group’s hydrophobic effects .
2-(4-Amino-2-methylphenyl)-5-chloro-1H-isoindole-1,3(2H)-dione
- Substituent: Amino and methyl groups on the phenyl ring.
Physicochemical Properties
Biological Activity
2-(4-Methylphenyl)-2,3-dihydro-1H-isoindole is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the current understanding of its biological properties, supported by experimental data and case studies.
Chemical Structure
The compound is characterized by the following chemical structure:
This structure features a dihydroisoindole core with a para-methylphenyl substituent, which is crucial for its biological activity.
Anti-inflammatory Activity
Research has indicated that derivatives of isoindole compounds exhibit significant anti-inflammatory properties. For instance, studies on related compounds have shown their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response.
- COX Inhibition : In vitro assays demonstrated that certain isoindole derivatives showed greater inhibition of COX-2 than traditional anti-inflammatory drugs like meloxicam. The affinity ratio (COX-2/COX-1) was notably higher for some derivatives, indicating a selective action that could minimize side effects associated with non-selective COX inhibitors .
Anticancer Activity
The anticancer potential of 2-(4-methylphenyl)-2,3-dihydro-1H-isoindole has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.
- Cytotoxicity Assays : In recent research, isoindole derivatives exhibited IC50 values ranging from 6.02 to 28.37 μM against human cancer cell lines such as HePG-2 (liver), HCT-116 (colon), and MCF-7 (breast). The most active compounds demonstrated significant inhibition of key cellular pathways involved in cancer proliferation .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6d | HePG-2 | 6.02 |
| 6m | HCT-116 | 28.37 |
| 6o | MCF-7 | 19.87 |
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Many isoindole derivatives act as inhibitors of critical enzymes involved in inflammation and tumor growth, such as COX and cyclin-dependent kinases (CDK).
- Molecular Docking Studies : Computational studies have shown strong interactions between isoindole derivatives and target proteins like EGFR and CDK2, suggesting a mechanism for their anticancer activity .
- Modulation of Signaling Pathways : Isoindoles have been found to influence various signaling pathways, including those related to apoptosis and cell cycle regulation, enhancing their potential as therapeutic agents .
Case Studies
Several case studies highlight the efficacy of isoindole derivatives in preclinical settings:
- In Vivo Models : Animal studies have demonstrated that certain isoindole compounds can significantly reduce tumor size in xenograft models while exhibiting minimal toxicity to normal tissues.
- Combination Therapies : Research has also explored the use of isoindole derivatives in combination with existing chemotherapeutic agents, showing synergistic effects that enhance overall treatment efficacy.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Catalyst | Yield (%) | Key Reference |
|---|---|---|---|
| Cyclization | H₂SO₄ | 65–75 | |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ | 80–85 |
Safety Note : Handle corrosive reagents (e.g., H₂SO₄) with PPE and adhere to waste disposal protocols .
Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl group at 4-phenyl: δ 2.3 ppm) and dihydro-isoindole backbone signals (δ 3.1–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₁₅H₁₅N: 209.12 g/mol) and fragmentation patterns .
- IR Spectroscopy : Stretching vibrations for C-N (1250–1350 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported reactivity or stability data for this compound?
Answer:
- Factorial Design : Systematically vary parameters (e.g., temperature, solvent) to identify confounding variables .
- Replication Studies : Conduct experiments under identical conditions to verify reproducibility .
- Theoretical Modeling : Use DFT calculations to predict reactive sites and compare with experimental outcomes .
Q. Example Workflow :
Identify conflicting data (e.g., oxidative stability in air).
Design a 2³ factorial experiment (variables: O₂ level, light, temperature).
Analyze via ANOVA to isolate significant factors .
Advanced: How can AI-driven simulations enhance the optimization of synthesis or purification processes?
Answer:
- COMSOL Multiphysics Integration : Simulate reaction kinetics and mass transfer to predict optimal stirring rates or solvent ratios .
- Machine Learning (ML) : Train models on historical yield data to recommend catalyst combinations or reaction times .
- Real-Time Adjustments : Implement AI-controlled reactors to dynamically adjust parameters (e.g., pH, temperature) during synthesis .
Case Study : AI reduced reaction time by 30% in a similar isoindole derivative by optimizing Pd catalyst loading .
Basic: What safety protocols are critical when handling 2-(4-methylphenyl)-2,3-dihydro-1H-isoindole?
Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
- Waste Disposal : Segregate organic waste and use licensed disposal services for halogenated byproducts .
Advanced: How can researchers align mechanistic studies of this compound with broader theoretical frameworks (e.g., aromaticity, strain theory)?
Answer:
- Conceptual Linking : Use Hückel’s rule to assess aromatic stabilization in the isoindole ring and compare with experimental resonance energy .
- Strain Analysis : Apply Bayer strain theory to evaluate ring puckering in the dihydro-isoindole moiety via X-ray crystallography .
- Kinetic Isotope Effects (KIE) : Study deuterated analogs to validate proposed reaction mechanisms (e.g., electrophilic substitution) .
Advanced: What methodologies are effective for analyzing environmental or metabolic degradation products of this compound?
Answer:
- LC-MS/MS : Quantify degradation products in simulated gastric fluid or soil samples .
- Isotopic Labeling : Track ¹⁴C-labeled compounds to map metabolic pathways in vitro .
- QSAR Modeling : Predict ecotoxicity using quantitative structure-activity relationships .
Basic: What are the key challenges in scaling up laboratory synthesis to pilot-scale production?
Answer:
- Heat Transfer : Ensure uniform temperature control in larger reactors to prevent hotspots .
- Purification Efficiency : Replace column chromatography with crystallization or distillation .
- Safety Scaling : Conduct hazard operability (HAZOP) studies for exothermic reactions .
Advanced: How can bibliometric analysis guide research prioritization for understudied applications of this compound?
Answer:
- Keyword Mapping : Use tools like VOSviewer to identify gaps in literature (e.g., "isoindole catalysis" vs. "pharmacology") .
- Citation Networks : Analyze highly cited papers to benchmark methodological rigor (e.g., catalytic vs. medicinal studies) .
- Trend Forecasting : Apply NLP to predict emerging applications (e.g., organic electronics) .
Advanced: What strategies mitigate batch-to-batch variability in physicochemical properties (e.g., crystallinity, solubility)?
Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
- Polymorph Screening : Use high-throughput crystallization to identify stable forms .
- DoE Optimization : Apply Taguchi methods to minimize variability in critical parameters (e.g., cooling rate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
